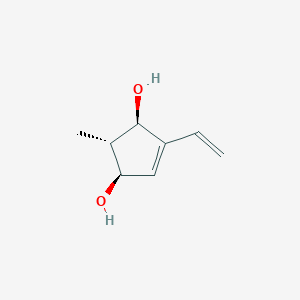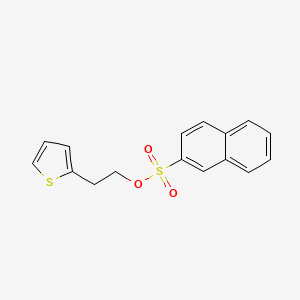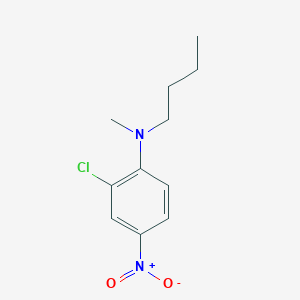
n-Butyl-2-chloro-n-methyl-4-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Butyl-2-chloro-n-methyl-4-nitroaniline is an organic compound that belongs to the class of substituted anilines It is characterized by the presence of a butyl group, a chlorine atom, a methyl group, and a nitro group attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyl-2-chloro-n-methyl-4-nitroaniline typically involves a multi-step process. One common method includes the nitration of an appropriate precursor, followed by substitution reactions to introduce the butyl, chloro, and methyl groups. For example, a Friedel-Crafts acylation can be used to introduce the butyl group, followed by nitration to add the nitro group. The chloro and methyl groups can be introduced through halogenation and alkylation reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
n-Butyl-2-chloro-n-methyl-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Applications De Recherche Scientifique
n-Butyl-2-chloro-n-methyl-4-nitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of n-Butyl-2-chloro-n-methyl-4-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The compound may also act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
n-Butyl-4-nitroaniline: Similar structure but lacks the chloro and methyl groups.
n-Butyl-2-chloroaniline: Similar structure but lacks the nitro and methyl groups.
n-Butyl-2-methyl-4-nitroaniline: Similar structure but lacks the chloro group.
Uniqueness
n-Butyl-2-chloro-n-methyl-4-nitroaniline is unique due to the presence of all four substituents (butyl, chloro, methyl, and nitro groups) on the aniline ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
821776-76-5 |
|---|---|
Formule moléculaire |
C11H15ClN2O2 |
Poids moléculaire |
242.70 g/mol |
Nom IUPAC |
N-butyl-2-chloro-N-methyl-4-nitroaniline |
InChI |
InChI=1S/C11H15ClN2O2/c1-3-4-7-13(2)11-6-5-9(14(15)16)8-10(11)12/h5-6,8H,3-4,7H2,1-2H3 |
Clé InChI |
XRGYDNDZLZVRSQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



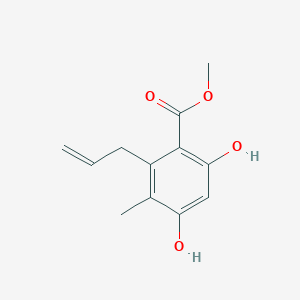
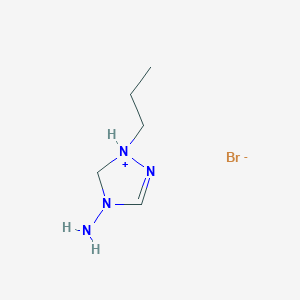
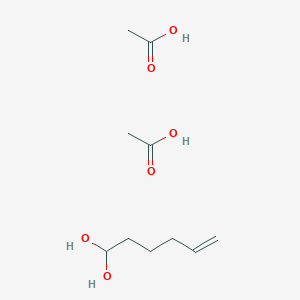
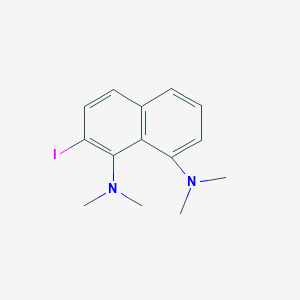
![2-[(4-Methylbenzene-1-sulfonyl)amino]decyl propanoate](/img/structure/B12537975.png)
![1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine](/img/structure/B12537983.png)

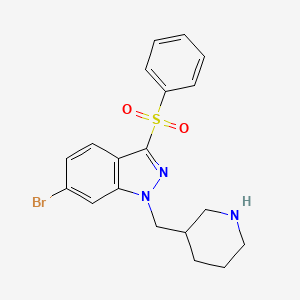

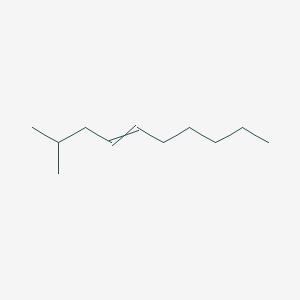
methanone](/img/structure/B12538034.png)
